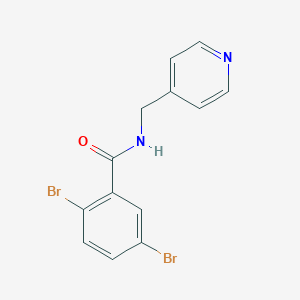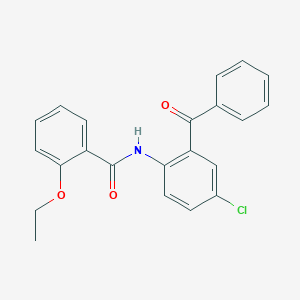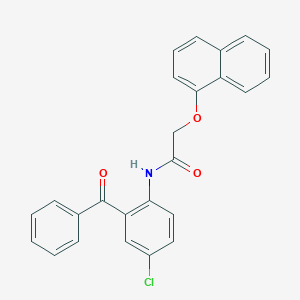
2,5-dibromo-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(4-pyridinylmethyl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes such as cell differentiation, proliferation, and apoptosis.
Scientific Research Applications
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and inflammation. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ makes it an attractive target for drug development. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ is known to be involved in the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and NF-κB, which are implicated in many diseases.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling pathways. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ has been shown to be involved in the regulation of various physiological processes such as glycogen metabolism, cell cycle progression, and apoptosis. The inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ by 2,5-dibromo-N-(4-pyridinylmethyl)benzamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the secretion of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the growth of tumors in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-dibromo-N-(4-pyridinylmethyl)benzamide in lab experiments include its potency and selectivity for 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which makes it a valuable tool for studying the role of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ in various physiological processes. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ also makes it a potential therapeutic agent for various diseases. However, the compound's limited solubility in water and its potential toxicity at high concentrations can be limitations for lab experiments.
Future Directions
For research on 2,5-dibromo-N-(4-pyridinylmethyl)benzamide include investigating its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the compound's optimal dosage, toxicity, and pharmacokinetic properties. The development of novel analogs of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide with improved solubility and potency could also be a future direction for research. Finally, investigating the compound's mechanism of action in more detail could provide insights into the regulation of various physiological processes.
Synthesis Methods
The synthesis of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the reaction of 2,5-dibromo-4-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with a reducing agent such as sodium borohydride to yield the final product. The purity of the compound can be further improved by recrystallization or chromatography.
properties
Molecular Formula |
C13H10Br2N2O |
|---|---|
Molecular Weight |
370.04 g/mol |
IUPAC Name |
2,5-dibromo-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) |
InChI Key |
QHYGBGVHEOFLSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)

![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)